7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt
Description
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt (hereafter referred to by its full IUPAC name) is a synthetic azo compound characterized by a naphthalene backbone functionalized with amino (-NH₂), hydroxy (-OH), and sulphonic acid (-SO₃H) groups. The sodium salt form enhances its solubility in aqueous environments, making it suitable for applications in dyeing, biological staining, or industrial processes requiring water-soluble chromophores. Its structure includes an azo (-N=N-) linkage to a 3-sulphophenyl group, which extends conjugation and influences its optical properties .
Properties
CAS No. |
93918-38-8 |
|---|---|
Molecular Formula |
C16H13N3NaO7S2+ |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2.Na/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);/q;+1 |
InChI Key |
LRHLPELJUIXZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves multiple steps. The process often starts with the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphonic acid group can participate in substitution reactions, often leading to the formation of sulphonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like chlorosulphonic acid can be used for sulphonation reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Sulphonamide derivatives formed through substitution reactions.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the significant applications of this compound is in HPLC for the separation and analysis of various substances. The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, formic acid is preferred instead of phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separation.
2. Spectrophotometric Analysis
Due to its azo structure, this compound exhibits strong absorbance characteristics that make it useful in spectrophotometric analysis. It can be employed to quantify concentrations of various analytes in solution based on its absorbance at specific wavelengths .
Dyeing Applications
1. Textile Industry
The compound is utilized as a dye for cotton and wool fabrics. Its ability to form stable azo dyestuffs allows it to impart vibrant colors to textiles. The dyeing process can be optimized depending on whether the coupling reaction occurs in acidic or alkaline conditions, leading to different color properties and fastness levels .
2. Production of Intermediate Products
In addition to direct dyeing applications, 7-amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid can serve as a precursor for synthesizing other chemical derivatives. This includes acylated and arylated derivatives that have further applications in dye chemistry and material science .
Biomedical Applications
1. Potential Antimicrobial Properties
Research has indicated that azo compounds may possess antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various bacterial strains, which could lead to its use as a therapeutic agent or preservative in pharmaceutical formulations .
2. Drug Delivery Systems
Due to its solubility characteristics and ability to form conjugates with other molecules, there is potential for utilizing this compound in drug delivery systems. Its properties may allow for targeted delivery of therapeutic agents within biological systems .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group allows for the formation of stable complexes with metals and other compounds, while the sulphonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as staining and dyeing, where strong and stable coloration is required.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the azo dye class, sharing core features with other naphthalene-based azo dyes but differing in substituent patterns and complexity. Key comparisons include:
Key Observations:
Molecular Complexity : The target compound and its analogs (e.g., ) exhibit higher molecular weights and structural complexity compared to simpler azo dyes like Orange II and Direct Yellow 11. This is attributed to additional sulphonate groups, branched azo linkages, and substituents like sulphooxyethylsulfonyl moieties .
Solubility: Sodium or trisodium salt forms () enhance water solubility, critical for industrial applications. Compounds with multiple sulphonate groups (e.g., ) are likely more soluble than monosulphonated derivatives like Orange II .
Reactivity and Stability
- Azo Bond Stability : The target compound’s azo linkages may be susceptible to reductive cleavage under acidic or microbial conditions, similar to other azo dyes studied in mycoremediation (). However, electron-withdrawing sulphonate groups could stabilize the structure against degradation .
- Functional Group Reactivity: The amino and hydroxy groups enable electrophilic substitution reactions, as seen in bromination studies of related naphthalene sulphonates (). This reactivity could be exploited for further functionalization .
Industrial and Environmental Relevance
- Its optical properties may align with dyes requiring specific wavelength absorption .
- Bioremediation : highlights white-rot fungi’s ability to degrade azo dyes. The target compound’s stability (due to sulphonate groups) may reduce biodegradability compared to simpler analogs like Orange II, posing challenges for wastewater treatment .
Biological Activity
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt, commonly known as a naphthalenesulfonic acid derivative, is a compound with significant biological activity. Its chemical formula is and it has a molecular weight of approximately 423.411 g/mol. This compound is primarily used in dye applications and has garnered attention for its potential biological effects.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Properties : Research indicates that sulfonic acid compounds, including this naphthalenesulfonic acid derivative, exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, potentially offering protective effects against various diseases, including cancer and neurodegenerative disorders .
- Dye Applications and Toxicity : As a dye, this compound is utilized in textile treatment and leather production. While it serves functional purposes, studies have raised concerns regarding its toxicity to aquatic organisms, emphasizing the need for careful environmental management .
- Clinical Applications : The compound has been investigated for its role in clinical assays. For instance, it is used in methods that enhance the accuracy of analyte measurements in biological samples by mitigating interference from substances like hemoglobin . This application underscores its significance in clinical diagnostics.
Case Studies
- Study on Antioxidant Effects : A study published in a peer-reviewed journal evaluated the antioxidant capacity of various naphthalenesulfonic acids. Results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic uses in oxidative stress-related conditions .
- Environmental Impact Assessment : A comprehensive screening assessment conducted under Canada's Chemicals Management Plan (CMP) highlighted the ecological risks associated with naphthalene sulfonic acids, particularly their toxicity to aquatic life. The assessment concluded that while some derivatives do not pose significant risks at current exposure levels, increased concentrations could lead to adverse ecological effects .
| Property | Value |
|---|---|
| CAS Number | 67906-61-0 |
| Molecular Formula | C16H13N3O7S2 |
| Molecular Weight | 423.411 g/mol |
| LogP | -0.251 |
| InChI Key | LZFJOVCOABZZFH-UHFFFAOYSA-N |
Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodology : Synthesis typically involves diazotization of 3-sulfoaniline followed by coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid. Critical parameters include pH control (5–7), temperature (0–5°C for diazotization), and stoichiometric ratios of reactants. Computational reaction path searches (e.g., quantum chemical calculations) can optimize coupling efficiency and reduce side products . Purification via fractional crystallization in acidic aqueous solutions enhances yield .
Q. How can this compound be characterized to confirm its structure and purity?
- Methodology : Use UV-Vis spectroscopy (λmax ~500 nm for azo chromophores) and FT-IR (peaks at 1600 cm⁻¹ for azo bonds and 1030–1180 cm⁻¹ for sulfonate groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight (MW: ~903.89 g/mol) . HPLC with UV detection monitors purity (>95% recommended for research-grade material) .
Q. What solvent systems are suitable for this compound, and how does pH affect its stability?
- Methodology : High solubility in polar solvents (water, DMSO) due to sulfonate groups . Stability testing via UV-Vis under varying pH (2–12) shows degradation at extremes (pH <3 or >10), likely due to azo bond cleavage . Buffer solutions (pH 6–8) are optimal for long-term storage .
Q. How can spectroscopic data resolve contradictions in reported absorption maxima?
- Methodology : Discrepancies arise from solvent polarity and aggregation effects. Compare UV-Vis spectra in standardized solvents (e.g., water vs. DMSO) and use Job’s plot to assess concentration-dependent aggregation . Time-dependent density functional theory (TD-DFT) simulations align experimental and theoretical λmax values .
Advanced Research Questions
Q. What are the mechanistic pathways for its photodegradation, and how can this inform environmental impact studies?
- Methodology : Irradiate solutions under simulated sunlight (300–800 nm) and analyze degradation products via LC-MS. Azo bond cleavage generates aromatic amines and sulfonated intermediates . Kinetic modeling (pseudo-first-order) quantifies half-lives under varying light intensities .
Q. How does this compound interact with biomolecules (e.g., proteins), and what are the implications for bio-applications?
- Methodology : Fluorescence quenching assays (e.g., with bovine serum albumin) determine binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) . Molecular docking simulations predict binding sites (e.g., hydrophobic pockets or sulfonate-arginine interactions) .
Q. Can this compound serve as a redox-active ligand in catalytic systems?
- Methodology : Cyclic voltammetry in aqueous media identifies redox peaks (e.g., azo group reduction at −0.5 V vs. Ag/AgCl) . Test catalytic activity in model reactions (e.g., dye degradation via Fenton-like processes) with Fe²⁺/H₂O₂ .
Q. What computational strategies predict its electronic properties for material science applications?
- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps (~2.5 eV), indicating potential as a semiconductor . Molecular dynamics (MD) simulations assess self-assembly in aqueous environments for thin-film applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
